molecular formula C₂₉H₃₂O₆S B1139796 Ethyl 2,3-di-o-benzyl-4,6-o-benzylidene-1-deoxy-1-thio-a-d-mannopyranoside s-oxide CAS No. 188357-34-8

Ethyl 2,3-di-o-benzyl-4,6-o-benzylidene-1-deoxy-1-thio-a-d-mannopyranoside s-oxide

Cat. No.: B1139796
CAS No.: 188357-34-8
M. Wt: 508.63
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,3-di-o-benzyl-4,6-o-benzylidene-1-deoxy-1-thio-a-d-mannopyranoside s-oxide typically involves multiple steps. The starting material is often a mannopyranoside derivative, which undergoes benzylation and benzylidene protection to form the intermediate compounds.

Industrial Production Methods

While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory procedures with scale-up modifications. The process involves careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-di-o-benzyl-4,6-o-benzylidene-1-deoxy-1-thio-a-d-mannopyranoside s-oxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, thioethers, and substituted mannopyranosides .

Mechanism of Action

The mechanism of action of Ethyl 2,3-di-o-benzyl-4,6-o-benzylidene-1-deoxy-1-thio-a-d-mannopyranoside s-oxide involves its role as a glycosyl donor. The compound facilitates the formation of glycosidic bonds through the activation of the anomeric carbon. This activation is typically achieved via the sulfoxide group, which enhances the electrophilicity of the anomeric carbon, making it more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,3-di-o-benzyl-4,6-o-benzylidene-1-deoxy-1-thio-a-d-mannopyranoside s-oxide is unique due to its S-oxide group, which provides distinct reactivity and stability compared to its non-oxidized counterparts . This makes it particularly useful in specific glycosylation reactions where enhanced electrophilicity is required.

Biological Activity

Ethyl 2,3-di-o-benzyl-4,6-o-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside S-oxide (CAS No. 188357-34-8) is a complex carbohydrate derivative with significant potential in medicinal chemistry and biochemistry. This compound is characterized by its unique structural features, including multiple benzyl groups and a thioether moiety, which contribute to its biological activity.

Chemical Structure

The molecular formula of Ethyl 2,3-di-o-benzyl-4,6-o-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside S-oxide is C29H30O6S, with a molecular weight of approximately 506.61 g/mol. The presence of sulfur in the thioether group and the benzylidene moieties enhances its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research has indicated that derivatives of thioglycosides exhibit notable antimicrobial activity. For instance, studies have shown that carbohydrate-based compounds can possess efficacy comparable to commercially available antimicrobials. Ethyl 2,3-di-o-benzyl-4,6-o-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside S-oxide has been explored for its potential as an antimicrobial agent due to its structural similarity to known bioactive compounds .

Enzymatic Interactions

The compound's structure allows it to serve as a substrate or inhibitor for various glycosyltransferases and other enzymes involved in carbohydrate metabolism. The presence of the thioether group may enhance its binding affinity to enzyme active sites, thus influencing enzymatic pathways related to glycosylation processes .

Study on Glycosylation Reactions

In a study published in Chemical Communications, the compound was utilized as a glycosyl donor in reactions leading to the synthesis of β-mannopyranosides. The results demonstrated that the compound facilitated high yields in glycosylation reactions while maintaining stereochemical integrity .

Antimicrobial Efficacy Assessment

A comprehensive evaluation of various carbohydrate derivatives indicated that compounds similar to Ethyl 2,3-di-o-benzyl-4,6-o-benzylidene-1-deoxy-1-thio-α-D-mannopyranoside S-oxide exhibited significant antimicrobial properties against a range of bacterial strains. The study highlighted its potential application in developing new antimicrobial agents .

Table: Summary of Biological Activities

Activity Type Description Reference
AntimicrobialEffective against various bacterial strains
Glycosylation DonorHigh yields in β-mannopyranoside synthesis
Enzyme InteractionPotential inhibitor for glycosyltransferases

Properties

IUPAC Name

(6R,7R,8S,8aR)-6-ethylsulfinyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32O6S/c1-2-36(30)29-27(32-19-22-14-8-4-9-15-22)26(31-18-21-12-6-3-7-13-21)25-24(34-29)20-33-28(35-25)23-16-10-5-11-17-23/h3-17,24-29H,2,18-20H2,1H3/t24?,25-,26+,27-,28?,29-,36?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPJJYXGUGPOFD-BCELFKBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)C1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS(=O)[C@@H]1[C@@H]([C@H]([C@H]2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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